Trilinoléine

Vue d'ensemble

Description

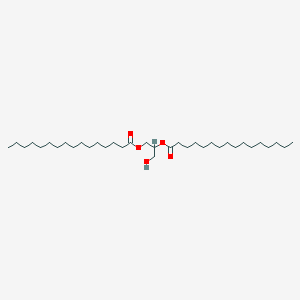

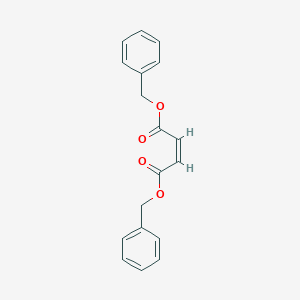

Trilinolenin is a naturally occurring triacylglycerol composed of three linolenic acid molecules esterified to a glycerol backbone. It is a type of triglyceride found in various plant oils and is known for its high content of polyunsaturated fatty acids. Trilinolenin is of significant interest due to its potential health benefits and applications in various fields, including nutrition, medicine, and industry.

Applications De Recherche Scientifique

Trilinolenin has been extensively studied for its potential health benefits and applications in various scientific fields:

Chemistry: Used as a model compound to study lipid oxidation and isomerization processes.

Biology: Investigated for its role in cell membrane structure and function due to its high content of polyunsaturated fatty acids.

Medicine: Studied for its potential neuroprotective effects, particularly in the context of cerebral ischemia and reperfusion injury.

Mécanisme D'action

Target of Action

Trilinolenin, a natural triacylglycerol, has been found to have protective effects on cerebral ischemia and vascular smooth muscle cell (VSMC) migration . The primary targets of Trilinolenin are neurons and VSMCs .

Mode of Action

Trilinolenin interacts with its targets by inhibiting neuronal apoptosis and attenuating migration in VSMCs . It modulates the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in VSMCs .

Biochemical Pathways

The RAS/MEK/ERK signaling pathway is a key biochemical pathway affected by Trilinolenin . This pathway plays a crucial role in cell proliferation, differentiation, and survival . Trilinolenin’s modulation of this pathway results in the attenuation of migration and modulation of MMP-2 .

Pharmacokinetics

It’s known that trilinolenin is administered orally in doses of 50, 100, and 200 mg/kg . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

Trilinolenin has been shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents . It also significantly inhibited PDGF-BB-stimulated A7r5 cell migration and reduced MMP-2, Ras, MEK, and p-ERK protein levels in PDGF-BB-stimulated A7r5 cells .

Analyse Biochimique

Biochemical Properties

Trilinolenin interacts with various enzymes and proteins, including Matrix Metalloproteinase-2 (MMP-2), and the RAS/MEK/ERK signaling pathway . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Trilinolenin has significant effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . It also influences cell function by modulating the RAS/MEK/ERK signaling pathway .

Molecular Mechanism

At the molecular level, Trilinolenin exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, it modulates the MMP-2 enzyme and the RAS/MEK/ERK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trilinolenin change over time. It has been shown to reduce the cerebral infarction area, neurological deficit, and apoptosis in rodent models of ischemia/reperfusion-induced brain injury .

Dosage Effects in Animal Models

The effects of Trilinolenin vary with different dosages in animal models. At doses of 50, 100, and 200 mg/kg, it has been shown to reduce the cerebral infarction area and neurological deficit in rodents .

Metabolic Pathways

Trilinolenin is involved in several metabolic pathways. It interacts with enzymes such as MMP-2 and signaling pathways like RAS/MEK/ERK .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trilinolenin can be synthesized through the esterification of glycerol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of trilinolenin often involves the extraction of linolenic acid from natural sources, such as flaxseed oil or soybean oil, followed by its esterification with glycerol. The process may include steps like purification, degumming, and refining to obtain high-purity trilinolenin. Enzymatic methods are preferred in industrial settings due to their specificity and environmentally friendly nature .

Types of Reactions:

Oxidation: Trilinolenin undergoes oxidation, especially when exposed to heat and oxygen. This reaction leads to the formation of hydroperoxides and other secondary oxidation products.

Isomerization: When heated, trilinolenin can undergo cis-trans isomerization, resulting in the formation of trans fatty acids.

Hydrolysis: In the presence of water and an acid or base catalyst, trilinolenin can be hydrolyzed to produce glycerol and linolenic acid.

Common Reagents and Conditions:

Oxidation: Oxygen, heat, and sometimes metal catalysts.

Isomerization: High temperatures (above 180°C) and the presence of a catalyst.

Hydrolysis: Water, acid (e.g., sulfuric acid), or base (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Isomerization: Trans linolenic acid isomers.

Hydrolysis: Glycerol and linolenic acid

Comparaison Avec Des Composés Similaires

Trilinolein: Composed of three linoleic acid molecules esterified to glycerol. It shares similar properties with trilinolenin but has a different fatty acid composition.

Triolein: Composed of three oleic acid molecules esterified to glycerol. It is more stable than trilinolenin due to its lower degree of unsaturation.

Tripalmitin: Composed of three palmitic acid molecules esterified to glycerol. It is a saturated triglyceride with different physical and chemical properties compared to trilinolenin.

Uniqueness of Trilinolenin: Trilinolenin is unique due to its high content of linolenic acid, a polyunsaturated fatty acid with three double bonds. This high degree of unsaturation makes it more prone to oxidation and isomerization but also imparts significant health benefits, particularly in terms of cardiovascular and neurological protection .

Propriétés

IUPAC Name |

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIMDKGOYBUKT-FLIQGJDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042654 | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14465-68-0 | |

| Record name | Trilinolenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14465-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z,15Z)-octadeca-9,12,15-trienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7S0A9873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trilinolenin?

A1: Trilinolenin has a molecular formula of C57H92O6 and a molecular weight of 873.38 g/mol.

Q2: What spectroscopic techniques are useful for identifying and characterizing trilinolenin?

A2: Several techniques are valuable for characterizing trilinolenin:

- Gas Chromatography (GC) [, , , ]: GC, particularly when coupled with mass spectrometry (GC-MS), is highly effective for separating and identifying trilinolenin within complex mixtures of triglycerides.

- 1H Nuclear Magnetic Resonance (1H NMR) [, ]: 1H NMR spectroscopy provides detailed structural information about trilinolenin, allowing for the identification and quantification of different acyl groups and the determination of its purity.

- Fourier Transform Infrared (FTIR) Spectroscopy []: FTIR spectroscopy is useful for studying the interactions between trilinolenin and water molecules, providing insights into its behavior at interfaces.

- Near Infrared (NIR) Spectroscopy []: Similar to FTIR, NIR can be employed to analyze the state of water dissolved in trilinolenin.

- Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) []: MALDI-TOF MS is valuable for analyzing the triacylglycerol composition of oils, including the identification and quantification of trilinolenin.

Q3: How does the presence of unsaturation in trilinolenin affect its organization in monolayers compared to saturated triglycerides?

A3: Unlike saturated tristearin (C18:0), which forms a hexagonal packing at the air-water interface, mono- and polyunsaturated triglycerides like triolein (C18:1), trilinolein (C18:2), and trilinolenin (C18:3) do not show organized structures in monolayers. This lack of organization is attributed to the presence of double bonds in their acyl chains [].

Q4: How does the degree of unsaturation in triglycerides, including trilinolenin, affect their reactivity with oxygen in monolayers?

A4: Studies on Langmuir monolayers reveal that unsaturated triglycerides, including trilinolenin, exhibit higher reactivity towards oxygen compared to saturated triglycerides. This reactivity is evident from the adsorption of oxygen molecules into the monolayer, leading to chemical reactions with the hydrocarbon chains [].

Q5: What is the impact of lead ions on the reactivity of unsaturated triglyceride monolayers, such as trilinolenin, with oxygen?

A5: Lead ions (Pb2+), known as siccative agents in paints, enhance the adsorption of oxygen into unsaturated triglyceride monolayers, including trilinolenin. This increased oxygen uptake is attributed to the interaction between lead ions and the unsaturated bonds of the triglycerides [].

Q6: How does heat impact the properties and nutritional value of trilinolenin-rich oils?

A6: Strong heating (280-300°C) of trilinolenin and linseed oil (rich in trilinolenin) leads to the formation of volatile compounds and a decrease in the oil's nutritional value. This decrease is attributed to the degradation of essential fatty acids and the formation of potentially harmful compounds [].

Q7: Why are certain PDAT enzymes, particularly LuPDAT1 and LuPDAT2 from flax, considered significant for the production of α-linolenic acid (ALA)-rich oils?

A7: LuPDAT1 and LuPDAT2, flaxseed enzymes, demonstrate a unique preference for transferring ALA into triacylglycerol (TAG) molecules. This selectivity is crucial for achieving high ALA content in flaxseed oil, making these enzymes potentially valuable for engineering oilseeds with enhanced nutritional profiles [].

Q8: How does trilinolenin contribute to the nutritional value of certain seeds?

A8: Trilinolenin, a rich source of ALA, is a major component of the oil found in flax, perilla, and chia seeds. These seeds are recognized for their high nutritional value due to their substantial ALA content [, ].

Q9: How does the position of α-linolenic acid (ALA) within the triglyceride molecule affect its nutritional availability?

A9: The position of ALA on the glycerol backbone of a triglyceride influences its absorption and utilization. Eri silkworm pupal oil, with a high proportion of ALA at the sn-2 position, is considered highly nutritious due to the enhanced bioavailability of ALA in this configuration [].

Q10: How does the fatty acid composition of triglycerides influence the activity of lipoprotein lipase (LPL)?

A10: Studies on lipoprotein lipase (LPL), an enzyme responsible for breaking down triglycerides in the bloodstream, indicate that LPL exhibits substrate specificity. The maximum reaction rate (Vmax) of LPL is highest for palmitic acid-rich chylomicrons and very low-density lipoproteins (VLDL) and decreases with increasing chain length and unsaturation of the fatty acids in the triglyceride molecule. This suggests that palmitic acid content in triglyceride molecules modulates LPL activity, likely by affecting lipoprotein fluidity [].

Q11: What is the role of bile salts in the lipolysis of triglycerides by Mucor lipase?

A11: Mucor lipase, an enzyme that breaks down triglycerides, exhibits enhanced activity in the presence of bile salts. While bile salts increase the initial rate of lipolysis, the overall extent of hydrolysis might not differ significantly compared to reactions without bile salts. The presence of bile salts appears to primarily influence the enzyme's affinity for the substrate rather than altering its catalytic mechanism [].

Q12: What is a novel approach for directly analyzing acylglycerols in food samples without prior extraction steps?

A12: Flow injection profiling coupled with high-resolution mass spectrometry allows for the direct analysis of acylglycerols in food samples without requiring extraction or reconstitution steps. This method utilizes isopropanol as the solvent and exploits the capabilities of high-resolution mass spectrometry to identify specific elemental compositions even within complex matrices [].

Q13: How can plasma-droplet reaction systems enhance lipid analysis using mass spectrometry?

A13: The integration of plasma discharge with charged microdroplets within a contained-electrospray ionization (ESI) emitter enables in situ epoxidation of unsaturated sites in lipids. This online derivatization, followed by collision-induced dissociation (CID), generates characteristic fragment ions that reveal the positions of double bonds, enabling the differentiation of lipid isomers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)